molecular formula C10H9NO3S B3026863 Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate CAS No. 1160490-11-8

Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate

Cat. No.: B3026863
CAS No.: 1160490-11-8
M. Wt: 223.25
InChI Key: BDKGTQWURKNUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate (CAS: 1160490-11-8) is a benzooxazole derivative featuring a methylthio (-SMe) substituent at position 2 and a methyl ester (-COOCH₃) at position 6 of the fused benzoxazole ring. The compound is synthesized via substitution reactions, often involving bromine-mediated cyclization or nucleophilic displacement . Its structural uniqueness lies in the combination of the oxazole heterocycle (oxygen and nitrogen atoms) and the sulfur-containing methylthio group, which may enhance lipophilicity and influence reactivity in medicinal or materials chemistry applications. Synonyms include AGN-PC-0D0OBO and methyl 2-methylsulfanyl-1,3-benzoxazole-6-carboxylate .

Properties

IUPAC Name

methyl 2-methylsulfanyl-1,3-benzoxazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-13-9(12)6-3-4-7-8(5-6)14-10(11-7)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKGTQWURKNUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(O2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732479
Record name Methyl 2-(methylsulfanyl)-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160490-11-8
Record name Methyl 2-(methylsulfanyl)-1,3-benzoxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate (MTBC) is a heterocyclic compound with a molecular formula of C₁₀H₉NO₃S, characterized by a benzo[d]oxazole ring system. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail its synthesis, biological activities, and relevant research findings.

Synthesis of this compound

MTBC can be synthesized through various methods, notably the reaction of 2-aminothiophenol with methyl oxomalonate. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm its structure and purity.

Antimicrobial Properties

Recent studies indicate that MTBC possesses significant antimicrobial activity. It has been evaluated for its ability to inhibit various bacterial strains. The compound's mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

MTBC has shown promising results in anticancer research. A comparative study on several compounds demonstrated that MTBC exhibited notable growth inhibition across multiple cancer cell lines, including:

Cancer Type Mean Percent Inhibition
Leukemia60%
Non-small cell lung cancer50%
Colon cancer40%
Breast cancer>60%
Ovarian cancer40%

In vitro assays have indicated that MTBC can induce apoptosis in cancer cells and alter cell cycle progression. For instance, flow cytometry analysis revealed that treatment with MTBC resulted in an increased S-phase population, suggesting that the compound may inhibit DNA synthesis and cell division.

Enzyme Inhibition

MTBC has also been investigated for its enzyme inhibition properties. It has shown activity against specific kinases involved in cancer progression, including V600EBRAF. In enzyme assays, MTBC demonstrated a significant inhibitory effect at concentrations as low as 1 µM.

Case Studies and Research Findings

  • Anticancer Screening : A study screened MTBC against the NCI-60 cancer cell line panel, revealing a broad spectrum of activity against various cancer types. The compound exhibited the highest inhibition rates in leukemia and breast cancer lines, indicating its potential as a therapeutic agent.
  • Mechanistic Studies : Further research focused on the mechanistic understanding of MTBC's action on cancer cells. It was found to induce G1 phase arrest in the cell cycle, thereby preventing further progression into DNA synthesis phases.
  • Comparative Analysis : A comparative analysis with structurally similar compounds highlighted the unique biological profile of MTBC. For example, while other derivatives showed varying degrees of activity, MTBC consistently performed well across different assays.

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on heterocycle type, substituent effects, and biological activity (where available).

Structural and Functional Group Variations

Key Comparison Points

Heterocycle Type
  • Oxazole vs. Thiazoles may enhance π-stacking interactions due to sulfur’s polarizability .
Substituent Effects
  • Position 2 Modifications: Methylthio (-SMe): Enhances lipophilicity and may act as a leaving group in nucleophilic reactions. Aryl Groups (e.g., thiophene): Improve planar stacking and electron delocalization, correlating with anticancer activity in BK89 .
  • Benzene Ring Substituents :
    • 6-COOCH₃ vs. 6-CH₃ : The ester group at position 6 (common in all analogs) likely aids in binding to target proteins or enzymes. Methyl groups (e.g., in Methyl 6-methylbenzo[d]thiazole-2-carboxylate) may reduce steric hindrance .
Ester Group Variations
  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., Ethyl 2-methylbenzo[d]thiazole-6-carboxylate) may offer improved metabolic stability compared to methyl esters due to slower hydrolysis .
Electron-Withdrawing Groups
  • Chlorine Substituents : Methyl 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate (Tafamidis Impurity 12) features electron-withdrawing Cl atoms, which could stabilize the oxazole ring but reduce nucleophilic reactivity .

Q & A

Q. What are the established synthetic routes for Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate, and how can intermediates be characterized?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of benzo[d]oxazole-6-carboxylate are often prepared by reacting methylthio-substituted precursors with electrophilic agents under controlled conditions. Key intermediates like methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) can be characterized using <sup>1</sup>H NMR and <sup>13</sup>C NMR to confirm regioselectivity and purity. LC-MS and HPLC (>99% purity) are critical for validating molecular weight and stability .

Q. How is the compound analyzed for structural integrity and stability under experimental conditions?

X-ray crystallography (e.g., Acta Crystallographica Section E reports) and thermal analysis (DSC/TGA) are used to determine crystalline forms and thermal stability. For example, analogs like 7-chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide were studied for polymorphic stability . Additionally, HPLC-UV/ESI-MS monitors degradation products under varying pH and temperature .

Q. What preliminary biological assays are recommended to evaluate its antiproliferative activity?

Use MCF-7 breast cancer cells for cytotoxicity screening (MTT assay) and IC50 determination. Flow cytometry and cell-cycle analysis (e.g., propidium iodide staining) can assess apoptosis induction (e.g., BK89 induced 49.44% apoptosis) and G0/G1 phase arrest (63% for BK89; 85% for BK82) .

Advanced Research Questions

Q. How do structural modifications (e.g., methylthio vs. cyano groups) affect its mechanism of action in cancer cells?

Comparative studies on analogs like methyl 2-(cyano)benzo[d]oxazole-6-carboxylate vs. methylthio derivatives reveal differences in DNA adduct formation and reactive oxygen species (ROS) generation. For example, the methylthio group enhances electrophilicity, promoting covalent binding to cysteine residues in target proteins. SAR studies using isosteric replacements (e.g., thiophene vs. furan) show altered potency in MCF-7 cells .

Q. How can conflicting data on its metabolic stability be resolved across studies?

Discrepancies in metabolic half-life (e.g., liver microsome assays vs. in vivo models) may arise from species-specific cytochrome P450 activity. Use human hepatocyte assays with LC-MS/MS to identify primary metabolites (e.g., sulfoxide or demethylated products). Cross-validate with isotope-labeled tracers to track metabolic pathways .

Q. What strategies optimize its pharmacokinetic profile without compromising antitumor efficacy?

  • Prodrug design : Introduce esterase-labile groups (e.g., tert-butyl esters) to improve oral bioavailability.
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance tumor targeting and reduce off-target toxicity.
  • Co-crystallization : Stabilize the compound in a co-crystal with succinic acid to enhance aqueous solubility .

Q. How does its activity compare to structurally related compounds in multidrug-resistant (MDR) cancer models?

In P-glycoprotein-overexpressing KB-V1 cells , methylthio derivatives show reduced efflux compared to fluoro-substituted analogs. Mechanistic studies using ATPase inhibition assays and calcein-AM uptake confirm interactions with drug transporters .

Methodological Guidance for Data Contradictions

Q. Addressing variability in IC50 values across cell lines

  • Standardize assay conditions : Use identical seeding density, serum concentration, and incubation time.
  • Include positive controls : Fluorouracil or cisplatin for apoptosis/cytotoxicity benchmarks.
  • Validate via orthogonal assays : Combine MTT with clonogenic survival assays .

Q. Resolving discrepancies in SAR predictions vs. experimental data

  • Computational modeling : Perform density functional theory (DFT) to predict electron distribution and reactivity of substituents.
  • Crystallographic analysis : Compare ligand-protein docking (e.g., tubulin or kinase targets) with X-ray structures of analogs .

Critical Research Gaps and Future Directions

  • Target identification : Use chemoproteomics (e.g., activity-based protein profiling) to map cellular targets.
  • In vivo efficacy : Evaluate tumor growth inhibition in PDX models with pharmacokinetic-pharmacodynamic (PK/PD) modeling.
  • Toxicity profiling : Assess off-target effects on cardiac ion channels (hERG assay) and mitochondrial function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.